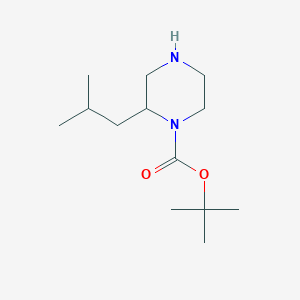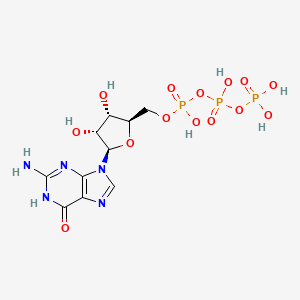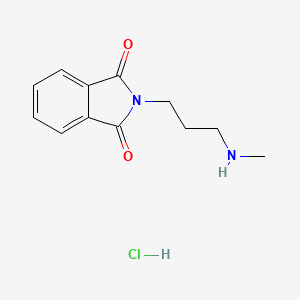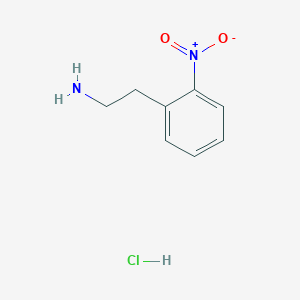
(S)-1-Ethyl-5-methylpiperazin-2-one
説明
(S)-1-Ethyl-5-methylpiperazin-2-one, also known as EMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMPO is a piperazine derivative that is commonly used as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy.
科学的研究の応用
Ethylene Inhibition in Plant Growth
(S)-1-Ethyl-5-methylpiperazin-2-one has been noted for its role in the scientific exploration of plant growth regulation, especially concerning the inhibition of ethylene action. The compound is recognized as a significant tool that can advance the understanding of ethylene's role in plants. It effectively prevents ethylene effects in a range of fruits, vegetables, and floriculture crops. The effectiveness of the compound is observed even at low concentrations, interacting with temperature to influence its efficacy. Factors such as cultivar, developmental stage, and time from harvest to treatment are crucial considerations when utilizing this compound. It has shown diverse effects on processes like respiration, ethylene production, volatile production, and color changes, among others, highlighting its broad applicability in plant growth studies and postharvest technology (Blankenship & Dole, 2003).
Exploration of Ethylene Perception Inhibition
The recent availability and study of inhibitors like (S)-1-Ethyl-5-methylpiperazin-2-one have catalyzed a surge in research on their effects, particularly in the context of fruits and vegetables. This research not only aids in understanding the role of ethylene in ripening and senescence but also paves the way for commercial technology to maintain product quality. The compound's commercialization, particularly noted in the apple industry, underscores its potential and actual effectiveness in quality maintenance. However, its utilization across other products remains speculative, indicating the need for continued research and exploration in this domain (Watkins, 2006).
DNA Binding and Molecular Interactions
(S)-1-Ethyl-5-methylpiperazin-2-one has also been explored in the context of its interactions with DNA, particularly concerning Hoechst 33258. This compound is known for its strong binding to the minor groove of double-stranded B-DNA, exhibiting specificity for AT-rich sequences. It's a derivative with significant implications in plant cell biology, chromosome analysis, and as a model for understanding DNA sequence recognition and binding. The compound's derivatives also find applications in radioprotection and as topoisomerase inhibitors, offering a broad spectrum of utility in molecular biology and drug design (Issar & Kakkar, 2013).
Postharvest Quality of Non-Climacteric Fruit Crops
The compound has been found to influence the postharvest quality of non-climacteric fruits. It's widely used as an ethylene antagonist to retain quality and prolong the storage period of various climacteric fruits. However, it's been observed that 1-MCP may affect ripening-related processes in non-climacteric fruits as well. The compound has shown effects like inhibition of senescence processes, prevention of physiological disorders, and inhibition of degreening and color change in various fruits. These effects underscore the potential of 1-MCP in postharvest management of not just climacteric but also non-climacteric fruit crops (Li et al., 2016).
特性
IUPAC Name |
(5S)-1-ethyl-5-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYDMPIWDDERB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](NCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659970 | |
| Record name | (5S)-1-Ethyl-5-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Ethyl-5-methylpiperazin-2-one | |
CAS RN |
869901-78-0 | |
| Record name | (5S)-1-Ethyl-5-methyl-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-1-Ethyl-5-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















